molecular formula C10H16Cl2N4O B1471965 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride CAS No. 1864052-71-0

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride

Cat. No. B1471965
CAS RN: 1864052-71-0
M. Wt: 279.16 g/mol
InChI Key: LQEBVVUNKVNPNU-UHFFFAOYSA-N
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Description

“4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride” is a compound with the molecular formula C10H16Cl2N4O and a molecular weight of 279.17 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride” is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core . The exact structure and the positions of the substituents can affect the properties and biological activity of the compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.17 . Other physical and chemical properties such as boiling point are not specified in the retrieved papers .

Scientific Research Applications

Anticancer Applications

This compound has been used in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising results in in vitro anticancer studies . These derivatives have been tested against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . Some of these compounds have shown significant cytotoxic effects, particularly against the MCF7 cell line .

Molecular Docking Studies

Molecular docking studies have been conducted with these compounds, revealing promising binding affinities against Bcl2 anti-apoptotic protein . This suggests potential applications in the development of targeted therapies for cancers where Bcl2 is overexpressed .

Gene Expression Studies

These compounds have been found to influence the expression of several genes involved in cancer progression . For example, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells . This is a critical mechanism for the elimination of cancer cells, and the ability to induce apoptosis is a desirable feature in potential anticancer drugs .

Cell Cycle Arrest

The compound has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This can halt the proliferation of cancer cells, providing another potential mechanism of action for anticancer therapies .

Development of Targeted Kinase Inhibitors

The compound has been used in the development of more potent and effective targeted kinase inhibitors (TKIs) . These TKIs have shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes , suggesting potential applications in the treatment of cancers where these kinases are implicated .

Induction of Proapoptotic Proteins

The compound has been found to increase the activity of proapoptotic proteins caspase-3 and Bax . This suggests potential applications in the development of therapies that promote apoptosis in cancer cells .

Downregulation of Antiapoptotic Proteins

The compound has been found to decrease the activity of the antiapoptotic protein Bcl2 . This could potentially enhance the effectiveness of therapies that aim to induce apoptosis in cancer cells .

Future Directions

The future directions for the research on “4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities .

properties

IUPAC Name

4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O.2ClH/c1-3-15-4-2-14(1)10-12-6-8-5-11-7-9(8)13-10;;/h6,11H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEBVVUNKVNPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CNCC3=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride
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4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride
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4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride
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4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride
Reactant of Route 5
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride
Reactant of Route 6
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride

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